N-(3-chlorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(3-chlorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine class. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system fused with various functional groups. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is formed through the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide and a suitable carbonyl compound.
Introduction of Substituents:
Carboxamide Formation: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide: Lacks the 1,1-dioxide group, which may affect its biological activity.
4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: Lacks the 3-chlorophenyl group, potentially altering its chemical properties.
Uniqueness
N-(3-chlorophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the 1,1-dioxide group, in particular, may enhance its reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C19H20ClN3O3S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12(2)11-23-13(3)22-27(25,26)18-9-14(7-8-17(18)23)19(24)21-16-6-4-5-15(20)10-16/h4-10,12H,11H2,1-3H3,(H,21,24) |
InChI Key |
OIYWHWHQMRNNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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